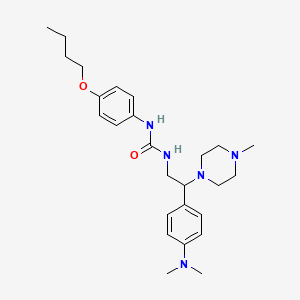
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H39N5O2 and its molecular weight is 453.631. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites and Tobacco Research
A study by Hecht (2002) reviews the utility of measuring human urinary carcinogen metabolites, including various urea derivatives, for obtaining crucial information about tobacco and cancer. This research highlights the role of specific urea derivatives as biomarkers in tobacco-related cancer studies. The utility of these assays for studying exposure to environmental tobacco smoke (ETS) and their specificity to tobacco products underscore the relevance of urea derivatives in cancer research (Hecht, 2002).
Urea Derivatives in Foods and Beverages
Weber and Sharypov (2009) discuss the presence and implications of ethyl carbamate (urethane), a urea derivative, in foods and beverages. The study elaborates on the genotoxic and carcinogenic properties of ethyl carbamate, emphasizing its occurrence in fermented foods and alcoholic beverages. This comprehensive review on ethyl carbamate provides insights into the chemical mechanisms behind its formation and strategies for its determination and reduction in foods and beverages, highlighting the importance of research on urea derivatives for public health (Weber & Sharypov, 2009).
Enzymology of Arsenic Metabolism
Aposhian et al. (2004) explore the enzymology involved in the biotransformation of inorganic arsenic, including the formation of dimethylarsinous acid (DMA(III)), highlighting the role of urea derivatives in arsenic metabolism. This research provides valuable information on the metabolic pathways of arsenic biotransformation and the potential detoxification mechanisms involving urea derivatives, suggesting areas for further investigation in toxicology and pharmacology (Aposhian et al., 2004).
Synthesis of Organic Carbonates from Urea
Shukla and Srivastava (2017) review the synthesis of organic carbonates through the alcoholysis of urea, highlighting the wide range of applications for organic carbonates derived from urea in industrial compounds. This study emphasizes the importance of urea in green chemistry and its potential for creating environmentally friendly synthesis pathways for important compounds, pointing to the versatility and significance of urea derivatives in chemical synthesis (Shukla & Srivastava, 2017).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O2/c1-5-6-19-33-24-13-9-22(10-14-24)28-26(32)27-20-25(31-17-15-30(4)16-18-31)21-7-11-23(12-8-21)29(2)3/h7-14,25H,5-6,15-20H2,1-4H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWLZZXXJQYMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

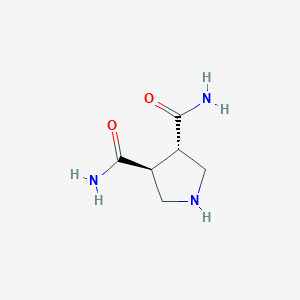
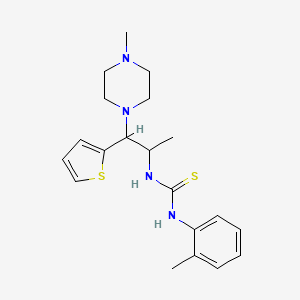
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)
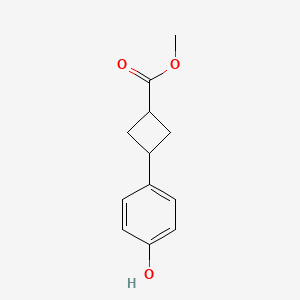
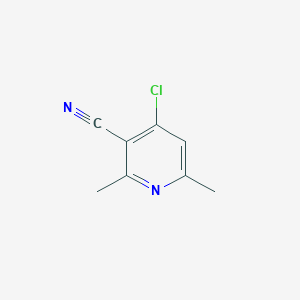
![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)


![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)